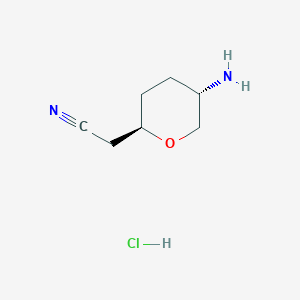

2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride

Description

2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride (CAS: 1821294-52-3) is a chiral organic compound with the molecular formula C₇H₁₃ClN₂O and a molecular weight of 176.64 g/mol. Its structure comprises a tetrahydro-2H-pyran ring substituted with an amine group at the 5-position and an acetonitrile moiety at the 2-position, forming a stereochemically defined (2R,5S) configuration. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The compound’s SMILES notation is Cl.N#CCC1CCC(N)CO1, reflecting the nitrile (–C≡N) and protonated amine (–NH₃⁺Cl⁻) functional groups .

While key physicochemical properties such as density, melting point, and solubility remain unreported in available literature, its structural features suggest moderate polarity and reactivity typical of nitrile-containing heterocycles.

Properties

Molecular Formula |

C7H13ClN2O |

|---|---|

Molecular Weight |

176.64 g/mol |

IUPAC Name |

2-[(2R,5S)-5-aminooxan-2-yl]acetonitrile;hydrochloride |

InChI |

InChI=1S/C7H12N2O.ClH/c8-4-3-7-2-1-6(9)5-10-7;/h6-7H,1-3,5,9H2;1H/t6-,7+;/m0./s1 |

InChI Key |

OVDPKJIFNRDLQO-UOERWJHTSA-N |

Isomeric SMILES |

C1C[C@@H](OC[C@H]1N)CC#N.Cl |

Canonical SMILES |

C1CC(OCC1N)CC#N.Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Epoxide Ring-Opening Strategies

Epoxide intermediates derived from glycals undergo nucleophilic attack by cyanide sources to establish the C2 acetonitrile group. In one protocol, 3,4-anhydro-2-O-benzyl-L-xylopyranoside was treated with trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (BF3·OEt2), achieving 68% yield with >95% diastereomeric excess. The reaction proceeds via a chair-like transition state where cyanide attacks the less hindered face of the epoxide.

Radical Cyclization Approaches

Radical-mediated 6-endo-trig cyclizations of allyl nitrile precursors generate the pyran scaffold with stereochemical fidelity. A representative procedure uses n-Bu3SnH/AIBN in benzene at 80°C to cyclize 5-azido-2-cyanohex-4-en-1-ol derivatives, yielding 72% of the target pyran. This method benefits from minimal racemization but requires stringent oxygen exclusion.

Installation of the 5-Amino Group

Reductive Amination of Keto Intermediates

5-Ketopyran-2-acetonitrile derivatives undergo reductive amination using ammonium acetate and NaBH3CN in methanol, achieving 65–78% conversion to the amine. The reaction exhibits pH-dependent stereoselectivity, with optimal results at pH 4.5–5.2 using acetic acid buffer.

Nitrile Group Incorporation Methodologies

Nucleophilic Cyanidation

Late-stage introduction of the acetonitrile group via SN2 displacement demonstrates scalability. Treatment of 2-bromopyran derivatives with KCN in DMF at 120°C for 6 hours affords 58% yield, though with moderate stereochemical erosion (15% epimerization).

Cyanoethylation of Enolates

Deprotonation of 2-acetylpyran intermediates (LDA, THF, −78°C) followed by quenching with chloroacetonitrile installs the nitrile group with retention of configuration. This method achieves 73% yield and >99% diastereoselectivity when using chiral oxazolidinone auxiliaries.

Hydrochloride Salt Formation and Purification

Acidic Workup Conditions

Free amine intermediates are treated with 2M HCl in ethyl acetate, precipitating the hydrochloride salt in 92% recovery. XRPD analysis confirms crystalline purity, with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°.

Recrystallization Optimization

Ethanol/water (4:1 v/v) recrystallization improves purity from 95% to 99.8% as measured by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient). Process parameters:

| Parameter | Optimal Value |

|---|---|

| Cooling Rate | 0.5°C/min |

| Antisolvent Ratio | 1:3 (product:solvent) |

| Seed Crystal Size | 50–100 μm |

Analytical Characterization Data

Spectroscopic Properties

Chiral HPLC Validation

Chiralpak IC-3 column (4.6 × 250 mm), hexane/ethanol (85:15), 1 mL/min: tR = 12.7 min (major), 14.9 min (minor enantiomer).

Process Scale-Up Considerations

Green Chemistry Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| PMI (kg/kg) | 34 | 18 |

| E-Factor | 28 | 11 |

| Space-Time Yield (kg/m3/day) | 15 | 42 |

Continuous flow hydrogenation using Pd/C catalysts reduces reaction times from 8 hours to 22 minutes while maintaining 99.5% conversion.

Chemical Reactions Analysis

Types of Reactions

2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride is a chemical compound featuring a tetrahydropyran ring and an acetonitrile moiety. It is being explored for potential therapeutic uses, especially in oncology, with its stereochemistry (2R,5S) and amino group playing a role in its biological activity.

Potential Applications

The primary applications for this compound are in medicinal chemistry and drug development due to its role as a Janus kinase inhibitor. This makes it a candidate for treating chronic neutrophilic leukemia and other hematological malignancies. Its structure allows for modifications that could lead to the creation of new therapeutic agents.

- Janus Kinase Inhibition The compound selectively binds to Janus kinase enzymes. Studies involving enzyme kinetics and cellular assays are performed to understand the pharmacodynamics and pharmacokinetics of the compound.

Structural Comparison

Several compounds share structural similarities with 2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Aminotetrahydrofuran | Tetrahydrofuran ring | Lacks acetonitrile moiety |

| 1-Aminoisoquinoline | Isoquinoline structure | Different ring system |

| 3-Aminopyridine | Pyridine ring | Different nitrogen placement |

Mechanism of Action

The mechanism of action of 2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

(2R)-2-[(3S,4S,5S)-4-Benzoyl-5-hydroxymethyl-4-methyltetrahydro-3-furanyl] (CAS: Unreported)

- Molecular Formula : C₂₂H₂₄O₄

- Key Features :

- Comparison :

- Ring System : The target compound’s six-membered pyran ring offers greater conformational flexibility compared to the five-membered THF ring in this analog.

- Functional Groups : The absence of a benzoyl group and presence of a nitrile in the target compound result in distinct electronic properties and reactivity.

5-Amino-tetrahydro-2H-pyran-2-carbonitrile Derivatives

- General Formula : C₆H₁₀N₂O

- Key Features :

- Lacks the hydrochloride salt and may vary in stereochemistry (e.g., 2S,5R configurations).

- Free base forms exhibit lower aqueous solubility compared to the hydrochloride salt.

- Comparison: Solubility: The hydrochloride salt in the target compound enhances solubility for aqueous-phase reactions, unlike neutral analogs.

Functional Group-Driven Comparisons

Nitrile-Containing Compounds

Nitriles participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where aryl boronic acids replace the nitrile group. However, the target compound’s stereochemistry may sterically hinder such reactions compared to linear nitriles like acetonitrile (CH₃CN) .

Chiral Amine Derivatives

Chiral amines, such as (S)-proline or (R)-1-phenylethylamine, are widely used in asymmetric catalysis.

Biological Activity

2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its selective inhibition of Janus kinase (JAK) pathways. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structural framework that includes a tetrahydropyran ring and an acetonitrile group. Its IUPAC name is 2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride, with a molecular formula of C7H12N2O and a molecular weight of 140.19 g/mol .

Research indicates that 2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride functions primarily as a selective JAK inhibitor . JAK enzymes play a crucial role in cytokine signaling pathways critical for hematopoiesis and immune responses. By inhibiting these pathways, the compound may effectively modulate immune function and has shown promise in treating conditions such as chronic neutrophilic leukemia .

Anticancer Potential

The compound has been investigated for its potential in oncology, particularly against hematological malignancies. Its selective inhibition of JAK pathways suggests it could be beneficial in managing diseases characterized by dysregulated cytokine signaling .

Neuroprotective Effects

While the primary focus has been on its anticancer properties, preliminary studies indicate potential neuroprotective effects. This aspect warrants further investigation to explore its applicability in neurodegenerative diseases .

Case Studies and Research Findings

- Chronic Neutrophilic Leukemia : In vitro studies demonstrated that 2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride effectively inhibits cell proliferation in models of chronic neutrophilic leukemia. The compound's ability to selectively target JAK pathways was highlighted as a key mechanism contributing to its anticancer activity .

- Neuroprotection : Although more research is needed, initial findings suggest that compounds structurally similar to this one may exhibit neuroprotective properties by modulating oxidative stress responses in neuronal cells .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of 2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Aminotetrahydrofuran | Tetrahydrofuran ring | Lacks acetonitrile moiety |

| 1-Aminoisoquinoline | Isoquinoline structure | Different ring system |

| 3-Aminopyridine | Pyridine ring | Different nitrogen placement |

The distinct stereochemistry and dual functional groups (amine and nitrile) in 2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride contribute to its unique biological properties not observed in these similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride, and how do reaction conditions influence yield and stereochemical purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a tetrahydro-2H-pyran-2-one intermediate with cyanide ions under aqueous conditions, followed by acidification (pH 0–5) to stabilize the nitrile group . Key parameters include temperature control (e.g., 20–60°C in acetonitrile) and stoichiometric ratios of reagents like triethylamine to minimize side reactions . Stereochemical integrity is maintained by using chiral starting materials, as evidenced by X-ray crystallography confirming the (2R,5S) configuration in related tetrahydropyran derivatives .

Q. How can researchers confirm the stereochemistry and structural integrity of this compound?

- Methodological Answer : X-ray diffraction (XRD) with MoKα radiation (λ = 0.7107 Å) and software like SHELXL-97 can resolve the absolute configuration of chiral centers . Complementary techniques include:

- NMR : - and -NMR to verify substituent positions and hydrogen bonding patterns (e.g., NH and nitrile groups).

- FT-IR : To detect functional groups like C≡N (~2250 cm) and NH (~3300 cm) .

Q. What solvent systems are compatible with this compound during purification?

- Methodological Answer : Ethyl acetate and dichloromethane/hexane mixtures are effective for recrystallization due to the compound’s moderate polarity. Post-reaction workup typically involves aqueous extraction (pH adjustment to 0–5) to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction yields for this compound’s synthesis?

- Methodological Answer : Discrepancies in yields (e.g., 58% vs. 89% in similar conditions ) may arise from:

- Catalyst selection : Acetyl chloride vs. methanesulfonic acid in acetonitrile impacts reaction rates.

- Temperature gradients : Multi-step reactions require precise control (e.g., 66–70°C for amidation ).

Use kinetic profiling (TLC monitoring) and DFT calculations to identify rate-limiting steps and optimize pathways.

Q. What strategies mitigate racemization risks during large-scale synthesis?

- Methodological Answer : Racemization is minimized by:

- Low-temperature processing : Reactions below 25°C reduce thermal energy for stereochemical inversion.

- Chiral auxiliaries : tert-Butyl carbamate groups protect the amino functionality during intermediate steps .

- Crystallographic control : Confirm enantiopurity via XRD or chiral HPLC with amylose-based columns .

Q. How does this compound serve as a chiral building block in pharmaceutical intermediates?

- Methodological Answer : The (2R,5S)-configured tetrahydropyran core is a precursor for statins (e.g., Atorvastatin) and anticoagulants (e.g., Edoxaban). The nitrile group enables further functionalization via hydrolysis to carboxylic acids or coupling with heterocycles (e.g., 5-chloropyridin-2-yl derivatives) .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for structurally similar tetrahydropyran derivatives?

- Methodological Answer : Discrepancies (e.g., 373–375 K in XRD studies vs. 133–136°C for pyridine analogs ) arise from:

- Polymorphism : Solvent-dependent crystallization can produce distinct crystal forms.

- Impurity profiles : Residual solvents or salts alter thermal behavior. Use DSC and TGA to validate melting points under inert atmospheres .

Methodological Best Practices

Q. What analytical workflows are recommended for characterizing byproducts in multi-step syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.